molecular formula C5H3BrN4O B582288 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 1260763-85-6

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B582288
CAS No.: 1260763-85-6
M. Wt: 215.01
InChI Key: KNHWRTKKDFEAEB-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the imidazole ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with a brominated imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazo[4,5-b]pyrazine derivative, while oxidation can produce a corresponding N-oxide.

Scientific Research Applications

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHWRTKKDFEAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743157
Record name 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-85-6
Record name 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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